molecular formula C15H19NO4 B13351469 Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate

Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate

Cat. No.: B13351469
M. Wt: 277.31 g/mol
InChI Key: XPADDIGMWMCCSL-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate is an organic compound with a complex structure that includes a benzyloxy group, a dimethylamino group, and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with dimethylamine and methyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)benzoate
  • Methyl 4-(methoxy)-2-((dimethylamino)methylene)-3-oxobutanoate
  • Methyl 4-(ethoxy)-2-((dimethylamino)methylene)-3-oxobutanoate

Uniqueness

Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C15H19NO4/c1-16(2)9-13(15(18)19-3)14(17)11-20-10-12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3/b13-9-

InChI Key

XPADDIGMWMCCSL-LCYFTJDESA-N

Isomeric SMILES

CN(C)/C=C(/C(=O)COCC1=CC=CC=C1)\C(=O)OC

Canonical SMILES

CN(C)C=C(C(=O)COCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.